ADT: Non-Explosive Safety vs Tosyl Azide
2-Azido-4,6-dimethoxy-1,3,5-triazine (ADT), a reagent derived directly from the 4,6-dimethoxy-1,3,5-triazinan-2-one core, exhibits an endothermal decomposition with a ΔH of 30.3 kJ mol⁻¹, a property that classifies it as intrinsically non-explosive and shelf-stable for over one year at room temperature [1]. In contrast, the widely used diazo-transfer reagent tosyl azide (TsN₃) is known for its shock sensitivity and exothermic decomposition, posing significant safety risks during scale-up and handling. This safety differential is not merely qualitative but is grounded in the fundamental thermodynamic profile of ADT, which has been rigorously validated through thermal (DSC), friction, and impact tests [1].
| Evidence Dimension | Decomposition Enthalpy (ΔH) |
|---|---|
| Target Compound Data | ΔH = 30.3 kJ mol⁻¹ (endothermal) |
| Comparator Or Baseline | Tosyl azide (TsN₃): exothermic decomposition (shock-sensitive) |
| Quantified Difference | Endothermal vs. exothermic; non-explosive vs. shock-sensitive |
| Conditions | Thermal analysis (DSC), friction, and impact tests; ambient storage stability >1 year |
Why This Matters
This quantifiable safety advantage directly impacts procurement and process development by eliminating the need for specialized explosive handling, reducing regulatory burden, and enabling safer scale-up in manufacturing environments.
- [1] Xie, S., et al. (2018). Intrinsically Safe and Shelf-Stable Diazo-Transfer Reagent for Fast Synthesis of Diazo Compounds. The Journal of Organic Chemistry, 83(18), 10916-10921. doi:10.1021/acs.joc.8b01587 View Source
